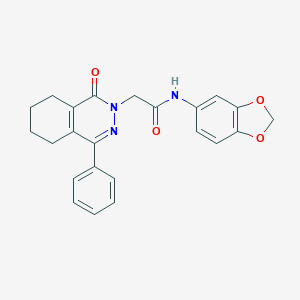
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is its potent anti-cancer and anti-inflammatory effects. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, the synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. One area of research is to further elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. This will allow for the development of more targeted and effective therapeutic agents. Another area of research is to explore the potential use of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to assess the safety and efficacy of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 5-hydroxy-1,3-benzodioxole with 2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to obtain the final product, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is in the treatment of cancer. Studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has potent anti-cancer effects by inhibiting the growth and proliferation of cancer cells. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
Nom du produit |
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide |
|---|---|
Formule moléculaire |
C23H21N3O4 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H21N3O4/c27-21(24-16-10-11-19-20(12-16)30-14-29-19)13-26-23(28)18-9-5-4-8-17(18)22(25-26)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,24,27) |
Clé InChI |
ASWBJAAXKRMCOY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
SMILES canonique |
C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)